molecular formula C17H16N2O3 B420965 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole

2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole

Cat. No.: B420965
M. Wt: 296.32g/mol
InChI Key: XIGFCTDYKQUJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound’s structure includes a methoxymethyl group, a methyl group, a nitro group, and a phenyl group attached to the indole core, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The methoxymethyl and nitro groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process typically includes nitration, methylation, and methoxymethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the methoxymethyl group to a hydroxyl group.

    Reduction: Formation of 2-(aminomethyl)-1-methyl-5-nitro-3-phenyl-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(methoxymethyl)-1-methyl-3-phenyl-1H-indole: Lacks the nitro group, which may result in different biological activities.

    2-(methoxymethyl)-1-methyl-5-nitro-1H-indole: Lacks the phenyl group, which may affect its binding affinity to molecular targets.

    1-methyl-5-nitro-3-phenyl-1H-indole: Lacks the methoxymethyl group, which may influence its solubility and reactivity.

Uniqueness

2-(Methoxymethyl)-1-methyl-5-nitro-3-phenylindole is unique due to the presence of all four functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups allows for a wide range of modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32g/mol

IUPAC Name

2-(methoxymethyl)-1-methyl-5-nitro-3-phenylindole

InChI

InChI=1S/C17H16N2O3/c1-18-15-9-8-13(19(20)21)10-14(15)17(16(18)11-22-2)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

XIGFCTDYKQUJCT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1COC)C3=CC=CC=C3

Origin of Product

United States

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